molecular formula C6F4IN B14179415 1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 923294-28-4

1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene

Cat. No.: B14179415
CAS No.: 923294-28-4
M. Wt: 288.97 g/mol
InChI Key: JNWIHOKLNPLTKX-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene is a complex organic compound characterized by its unique bicyclic structure. This compound features a combination of fluorine and iodine atoms attached to a seven-membered ring containing nitrogen. The presence of multiple fluorine atoms and an iodine atom imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the synthesis of fluorinated compounds .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific targets. The bicyclic structure may also play a role in its stability and reactivity, allowing it to participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its combination of fluorine and iodine atoms on a bicyclic structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

923294-28-4

Molecular Formula

C6F4IN

Molecular Weight

288.97 g/mol

IUPAC Name

2,3,4,6-tetrafluoro-5-iodo-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene

InChI

InChI=1S/C6F4IN/c7-1-2(8)4(11)6(10)5(12-6)3(1)9

InChI Key

JNWIHOKLNPLTKX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2=NC2(C(=C1F)I)F)F)F

Origin of Product

United States

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